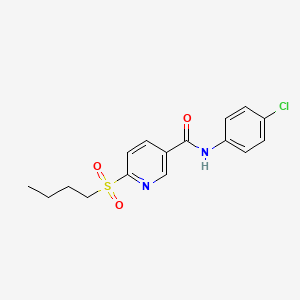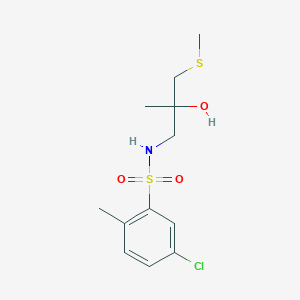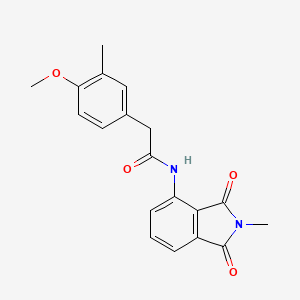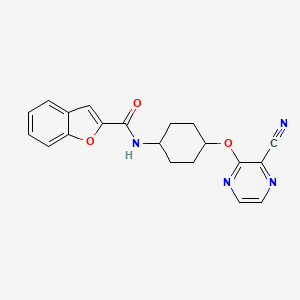![molecular formula C15H14FNO3S B2523603 N-(4-méthoxyphényl)-2-[(4-fluorophényl)sulfinyl]acétamide CAS No. 339097-27-7](/img/structure/B2523603.png)
N-(4-méthoxyphényl)-2-[(4-fluorophényl)sulfinyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a fluorophenyl group, a sulfinyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter . This compound acts as a weak dopamine reuptake inhibitor, which means it increases the level of dopamine in the brain by slowing the rate at which dopamine is reabsorbed into neurons .
Mode of Action
2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission .
Biochemical Pathways
It is known that the compound affects dopaminergic neurotransmission, which plays a crucial role in reward, motivation, and motor control among other functions .
Pharmacokinetics
It is known that the compound is more effective than modafinil and adrafinil, suggesting it may have superior bioavailability .
Result of Action
The increase in extracellular dopamine levels resulting from the action of 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can lead to enhanced alertness, wakefulness, and cognitive performance. This is why the compound is classified as a eugeroic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-fluorobenzene with sulfinyl chloride to form the sulfinyl intermediate. This intermediate is then reacted with 4-methoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flmodafinil: A wakefulness-promoting agent related to modafinil, known for its selective dopamine reuptake inhibition.
Modafinil: A well-known wakefulness-promoting agent with similar structural features.
Bisfluoromodafinil: An enantiopure derivative of modafinil with enhanced pharmacological properties.
Uniqueness
2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXXOSQZHPYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)
![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)
![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)
![5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE](/img/structure/B2523536.png)

![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
